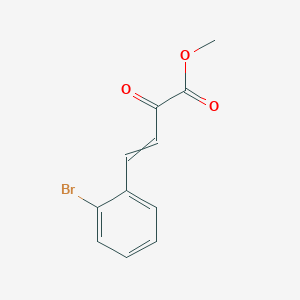
methyl 4-(2-bromophenyl)-2-oxobut-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-bromophenyl)-2-oxobut-3-enoate is an organic compound with a complex structure that includes a bromophenyl group and an oxobutenoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-bromophenyl)-2-oxobut-3-enoate typically involves the reaction of methyl acetoacetate with 2-bromobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 4-(2-bromophenyl)-2-oxobut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
科学的研究の応用
Methyl 4-(2-bromophenyl)-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of methyl 4-(2-bromophenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the oxobutenoate moiety can form hydrogen bonds or covalent interactions with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the phenyl group.
Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate: Similar but with a different substitution pattern on the phenyl ring.
Methyl 2-(2-bromophenyl)-2-oxoacetate: Similar but with a different carbonyl group placement.
Uniqueness
Methyl 4-(2-bromophenyl)-2-oxobut-3-enoate is unique due to its specific substitution pattern and the presence of both a bromophenyl group and an oxobutenoate moiety. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research.
特性
IUPAC Name |
methyl 4-(2-bromophenyl)-2-oxobut-3-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)10(13)7-6-8-4-2-3-5-9(8)12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVHIECZNOYHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=CC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14163212.png)
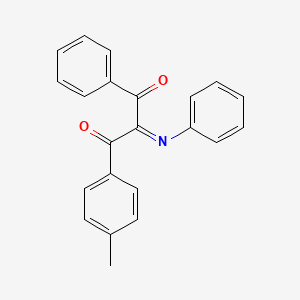
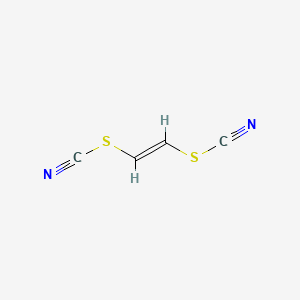
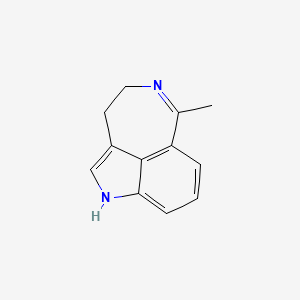
![4-Chlorothieno[3,4-D]pyrimidine](/img/structure/B14163228.png)
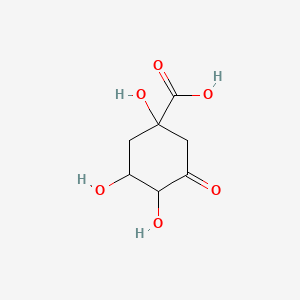
![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)
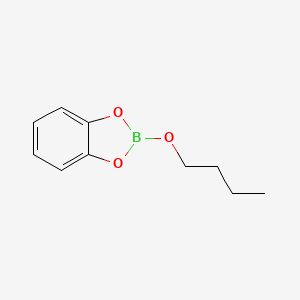

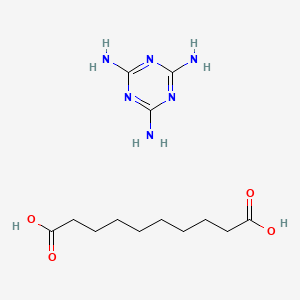
![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B14163283.png)
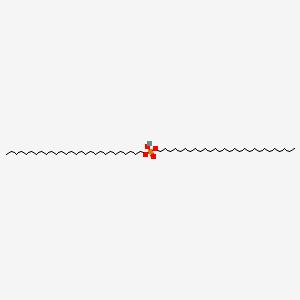
![2-[(Dimethylamino)methyl]-6-nitrophenol](/img/structure/B14163305.png)
